molecular formula C14H17NO2 B14250356 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol CAS No. 220745-45-9

5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol

Cat. No.: B14250356
CAS No.: 220745-45-9
M. Wt: 231.29 g/mol
InChI Key: NISIXHKVLKAWMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and reduce the production cost .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Chemistry: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in targeting specific biological pathways and enzymes, making them valuable in drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol exhibits unique structural features, such as the presence of a cyclohexyl group, which can influence its reactivity and biological activity. The specific substitution pattern on the benzoxazole ring can also affect its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

220745-45-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-cyclohexyl-2-methyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C14H17NO2/c1-9-15-12-7-11(10-5-3-2-4-6-10)13(16)8-14(12)17-9/h7-8,10,16H,2-6H2,1H3

InChI Key

NISIXHKVLKAWMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C(=C2)C3CCCCC3)O

Origin of Product

United States

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